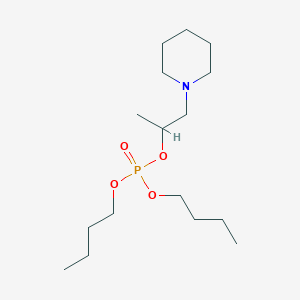
Dibutyl 1-piperidin-1-ylpropan-2-yl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutyl 1-piperidin-1-ylpropan-2-yl phosphate is an organophosphorus compound with the molecular formula C16H34NO4P. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is part of the broader class of organophosphate esters, which are widely used as flame retardants, plasticizers, and additives in various consumer products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl (1-piperidino-2-propyl) phosphate typically involves the reaction of dibutyl phosphate with 1-piperidino-2-propyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of dibutyl (1-piperidino-2-propyl) phosphate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using distillation or recrystallization techniques to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Dibutyl 1-piperidin-1-ylpropan-2-yl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert it into different organophosphorus compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the piperidino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Reduction: Various organophosphorus compounds.
Substitution: Compounds with different nucleophilic groups replacing the piperidino group.
Wissenschaftliche Forschungsanwendungen
Dibutyl 1-piperidin-1-ylpropan-2-yl phosphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for potential therapeutic uses, such as enzyme inhibitors or drug delivery systems.
Industry: Utilized as a flame retardant, plasticizer, and additive in various consumer products.
Wirkmechanismus
The mechanism of action of dibutyl (1-piperidino-2-propyl) phosphate involves its interaction with molecular targets such as enzymes and cellular receptors. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The compound may also interact with cellular membranes, affecting their fluidity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis (1,3-dichloro-2-propyl) phosphate
- Bis (2-chloroethyl) phosphate
- Diphenyl phosphate
Uniqueness
Dibutyl 1-piperidin-1-ylpropan-2-yl phosphate is unique due to its specific piperidino group, which imparts distinct chemical and biological properties. This group allows for specific interactions with enzymes and receptors, making it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
15870-43-6 |
|---|---|
Molekularformel |
C16H34NO4P |
Molekulargewicht |
335.42 g/mol |
IUPAC-Name |
dibutyl 1-piperidin-1-ylpropan-2-yl phosphate |
InChI |
InChI=1S/C16H34NO4P/c1-4-6-13-19-22(18,20-14-7-5-2)21-16(3)15-17-11-9-8-10-12-17/h16H,4-15H2,1-3H3 |
InChI-Schlüssel |
JXWDIKAQTDFWJT-UHFFFAOYSA-N |
SMILES |
CCCCOP(=O)(OCCCC)OC(C)CN1CCCCC1 |
Kanonische SMILES |
CCCCOP(=O)(OCCCC)OC(C)CN1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















